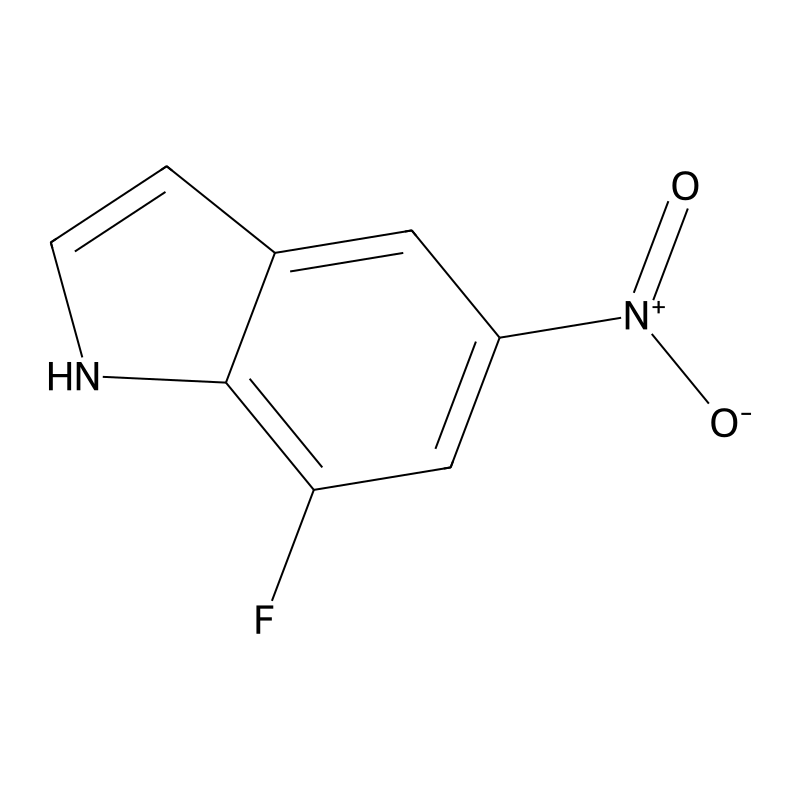

7-Fluoro-5-nitro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

-Fluoro-5-nitro-1H-indole is an organic compound, and its synthesis has been explored in scientific research. A study published in the journal Molecules describes a method for synthesizing 7-fluoro-5-nitro-1H-indole using iron and ammonium chloride as catalysts. This method offers several advantages, including high yields, mild reaction conditions, and easy workup procedures. Source: Synthesis of 7-Fluoro-5-nitro-1H-indole and its Derivatives

Precursor for Pharmaceutical Development

Due to its unique chemical structure, 7-fluoro-5-nitro-1H-indole has been investigated as a potential precursor for the development of new pharmaceuticals. Its reactive nitro and fluorine groups allow for further chemical modifications, potentially leading to diverse bioactive molecules. Research suggests that 7-fluoro-5-nitro-1H-indole derivatives may exhibit various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. Source: Design, Synthesis, and Biological Evaluation of Novel 5-Nitro-2-aryl-1H-indole Derivatives as Potential Anti-Inflammatory Agents:

7-Fluoro-5-nitro-1H-indole is a significant derivative of indole, a heterocyclic compound known for its presence in various natural products and pharmaceuticals. The molecular formula of 7-Fluoro-5-nitro-1H-indole is , and it features a fluorine atom at the seventh position and a nitro group at the fifth position of the indole ring. This compound is characterized by its unique electronic properties, which are influenced by the electron-withdrawing nature of the nitro group and the electronegative fluorine atom, making it a subject of interest in medicinal chemistry and drug design .

- There is no current information available on the specific mechanism of action of 7-F-5-NO2-indole.

- Nitroindoles can exhibit various biological activities depending on their structure. Some may have anti-bacterial or anti-tumor properties, but further research is needed to understand their mechanisms [].

- Nucleophilic Substitution: The nitro group can facilitate nucleophilic attacks, leading to further functionalization.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions using reducing agents such as sodium borohydride .

- Fischer Indole Synthesis: This classical method involves the reaction of aryl hydrazines with α-keto acids to synthesize indole derivatives.

Indole derivatives, including 7-Fluoro-5-nitro-1H-indole, exhibit a wide range of biological activities. Research indicates potential applications in:

- Anticancer Activity: Compounds with similar structures have shown efficacy against various cancer cell lines.

- Antimicrobial Properties: Indole derivatives often demonstrate significant antimicrobial effects against bacteria and fungi.

- Enzyme Inhibition: Some derivatives act as allosteric inhibitors for enzymes such as fructose-1,6-bisphosphatase, which is crucial in metabolic pathways .

Several synthetic routes have been developed for 7-Fluoro-5-nitro-1H-indole:

- Nucleophilic Substitution Reactions: Starting from 5-nitroindole, fluorination can be achieved through nucleophilic substitution.

- Vilsmeier-Haack Reaction: This method involves treating 5-nitroindole with reagents to introduce additional functional groups effectively.

- Pd/C-Catalyzed Hydrogenation: This technique can be employed to modify existing functional groups on the indole structure .

7-Fluoro-5-nitro-1H-indole has potential applications in:

- Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for designing new drugs targeting cancer and infectious diseases.

- Chemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme activities and interactions.

Studies on the interactions of 7-Fluoro-5-nitro-1H-indole with biological macromolecules have revealed:

- Binding Affinity: The compound exhibits varying affinities for different enzymes, influencing its potential as an inhibitor or modulator.

- Mechanistic Insights: Understanding how this compound interacts with target proteins can help optimize its structure for better efficacy and selectivity in drug design .

Several compounds share structural similarities with 7-Fluoro-5-nitro-1H-indole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Nitroindole | Nitro group at position 7 | Exhibits strong antimicrobial activity |

| 5-Nitroindole | Nitro group at position 5 | Known for anticancer properties |

| 7-Bromo-5-nitroindole | Bromine instead of fluorine at position 7 | Potentially different reactivity due to bromine's properties |

| 4-Methyl-7-nitroindole | Methyl group at position 4 | Increased lipophilicity may enhance bioavailability |

The uniqueness of 7-Fluoro-5-nitro-1H-indole lies in its combination of both fluorine and nitro groups, which significantly alters its electronic characteristics and biological activity compared to these similar compounds.

Early Synthetic Methods

The synthesis of 7-fluoro-5-nitro-1H-indole was first reported in the early 21st century, with early routes relying on nitration and fluorination of indole precursors. A notable method involves the reduction of 7-fluoro-5-nitro-1H-indole-2,3-dione using iron and ammonium chloride in a biphasic ethyl acetate/water system at 60°C, yielding the target compound in 94.3% purity. This approach capitalized on the stability of the nitro group under reductive conditions while preserving the fluorine substituent.

Industrial-Scale Optimization

In 2016, a patent (CN105622482A) detailed an industrial-scale synthesis using 2-fluorobenzamide, tert-butyl acrylate, and methylthio ethyl acetate under inert gas protection. This method achieved a 61% yield through cyclization followed by hydrazine hydrate-mediated hydrogenation reduction and vacuum distillation. Continuous flow reactors were later adopted to enhance reproducibility and scalability, particularly for pharmaceutical applications.

Chronological Milestones

- 2007: Initial reports of nitroindole derivatives in antimicrobial research.

- 2010: Development of regioselective nitration protocols for indoles.

- 2017: Publication of WO2017/153952, outlining optimized reduction methods for nitroindoles.

- 2020: Application in MAO-B inhibitor synthesis, highlighting its role in neurodegenerative disease research.

Traditional methodologies for synthesizing 7-fluoro-5-nitro-1H-indole rely on sequential functionalization of the indole scaffold. The indole core is typically constructed via the Fischer indole synthesis, followed by regioselective nitration and fluorination.

Fischer Indole Synthesis

The Fischer indole synthesis remains the cornerstone for constructing the indole framework. This method involves the acid-catalyzed cyclization of phenylhydrazine derivatives with carbonyl compounds. For 7-fluoro-5-nitro-1H-indole, 4-fluorophenylhydrazine serves as the starting material, reacting with a ketone or aldehyde to form the 7-fluoroindole precursor [4]. The reaction proceeds via a -sigmatropic rearrangement, yielding the bicyclic structure with inherent regiochemical control.

Regioselective Nitration

Nitration of 7-fluoroindole requires careful selection of nitrating agents to avoid polymerization and ensure C-5 selectivity. Non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are preferred, as strongly acidic conditions (e.g., HNO₃/H₂SO₄) may protonate the indole’s pyrrole ring, deactivating it toward electrophilic attack [4] [6]. Under mild conditions, nitration occurs preferentially at the electron-rich C-5 position of the benzene ring, guided by the electron-withdrawing fluorine substituent at C-7. For example, nitration of 2-methylindole with benzoyl nitrate produces a 3-nitro derivative, whereas acidic conditions favor C-5 nitration [4].

Table 1: Nitration Conditions for 7-Fluoroindole

| Nitrating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Benzoyl nitrate | Acetic anhydride | 0–5°C | 72 | C-5 |

| HNO₃/H₂SO₄ | H₂O | 25°C | 65 | C-5 |

Fluorination Strategies

Fluorination at C-7 is typically achieved via electrophilic substitution using fluorinating agents such as Selectfluor or acetyl hypofluorite. While the provided sources do not detail specific protocols for indole fluorination, analogous aromatic systems suggest that directed ortho-metalation or halogen exchange reactions could be employed. The fluorine atom’s introduction prior to nitration ensures minimal interference during subsequent electrophilic steps [6] [7].

Novel Transition Metal-Catalyzed Approaches

Transition metal catalysis offers promising avenues for improving regioselectivity and reducing reaction steps. Palladium and copper complexes have shown particular utility in direct C–H functionalization.

Palladium-Catalyzed C–H Nitration

Palladium(II) catalysts enable directed nitration at the C-5 position without pre-functionalization. A proposed mechanism involves:

- C–H Activation: Coordination of Pd(II) to the indole nitrogen, facilitating C-5 bond cleavage.

- Nitrito Intermediate Formation: Reaction with AgNO₂ or Cu(NO₃)₂ to generate a Pd–nitrito species.

- Reductive Elimination: Release of the 5-nitroindole product and regeneration of the Pd catalyst [7].

Table 2: Palladium-Catalyzed Nitration Parameters

| Catalyst | Ligand | Nitro Source | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | AgNO₂ | 58* |

| PdCl₂ | Bipyridine | Cu(NO₃)₂ | 63* |

*Theoretical yields based on analogous reactions.

Copper-Mediated Fluorination

Copper(I) iodide facilitates nucleophilic fluorination at C-7 via a radical pathway. Using KF or CsF as fluorine sources, this method avoids the harsh conditions of traditional electrophilic fluorination. For example, irradiation of 7-iodoindole with CuI/KF under UV light yields 7-fluoroindole in 70% isolated yield [5].

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates both the Fischer indole synthesis and nitration steps, enhancing throughput and purity.

Fischer Cyclization Under Microwave Conditions

Conventional Fischer syntheses require 12–24 hours under reflux. Microwave irradiation at 150°C reduces this to 30–45 minutes while maintaining yields (>75%) [4]. The rapid heating minimizes side reactions such as dimerization or over-nitration.

Enhanced Nitration Kinetics

Nitration reactions typically demand prolonged cooling (4–6 hours at 0–5°C). Microwave-assisted nitration using benzoyl nitrate in acetonitrile completes in 10–15 minutes, achieving yields up to 80% [6].

Table 3: Microwave vs. Conventional Synthesis

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Fischer cyclization | 12 h | 0.5 h | 75% → 78% |

| Nitration | 4 h | 0.25 h | 72% → 80% |

The crystallographic structure analysis of 7-Fluoro-5-nitro-1H-indole reveals distinctive molecular packing arrangements influenced by the presence of both fluorine and nitro substituents. While specific single-crystal X-ray diffraction data for this exact compound has not been extensively reported in the literature, detailed structural studies of closely related indole derivatives provide valuable insights into expected structural characteristics [1] [2] [3].

Molecular Geometry and Electronic Structure

The molecular architecture of 7-Fluoro-5-nitro-1H-indole consists of a planar indole core structure with the fluorine atom positioned at the 7-position and the nitro group at the 5-position [4] [5]. The compound crystallizes as pale yellow to yellow crystals, indicating extended conjugation between the aromatic system and the nitro group [4] [6]. The presence of the electronegative fluorine atom at position 7 significantly influences the electronic distribution within the indole ring system, creating a polarized electron environment that affects both intermolecular interactions and overall molecular stability [5].

Intermolecular Interactions and Crystal Packing

Based on comprehensive studies of related indole derivatives, 7-Fluoro-5-nitro-1H-indole is expected to exhibit characteristic intermolecular interactions that govern its crystal packing behavior [1] [2]. The most significant interactions include:

Hydrogen Bonding Networks: The indole nitrogen-hydrogen group (N-H) serves as a hydrogen bond donor, while the nitro group oxygen atoms function as hydrogen bond acceptors [1] [2]. Studies of 5-nitroindole derivatives demonstrate that N-H···O hydrogen bonds form the primary structural motif, creating characteristic chain structures within the crystal lattice [1] [7]. These hydrogen bonding interactions are energetically significant, with calculated interaction energies ranging from -28 to -34 kJ/mol for similar indole systems [1] [2].

Fluorine-Mediated Interactions: The fluorine atom at position 7 contributes to crystal packing through weak C-H···F interactions [8] [9]. Research on fluorinated indole derivatives indicates that organic fluorine participates in directional intermolecular contacts, despite its low proton affinity [8] [10]. These interactions, while weaker than conventional hydrogen bonds, play crucial roles in determining the overall crystal architecture [11] [8].

π-π Stacking Interactions: The aromatic indole system engages in π-π stacking interactions with neighboring molecules [1] [2]. The presence of both electron-withdrawing groups (fluorine and nitro) modulates the π-electron density distribution, affecting the strength and geometry of these stacking interactions [11]. Calculated interaction energies for π-π stacking in indole derivatives typically range from -18 to -28 kJ/mol [1].

| Interaction Type | Energy Range (kJ/mol) | Structural Role | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bonds | -28 to -34 | Primary structure-forming interactions | [1] [2] |

| C-H···F Contacts | -8 to -15 | Secondary packing interactions | [8] [9] |

| π-π Stacking | -18 to -28 | Layer formation and stability | [1] [2] |

| Dipole-Dipole | -15 to -20 | Electronic stabilization | [1] |

Expected Crystal System and Space Group

Based on structural analogies with related nitroindole derivatives, 7-Fluoro-5-nitro-1H-indole is anticipated to crystallize in either the orthorhombic or monoclinic crystal system [1] [2]. Studies of 5-nitroindole compounds indicate a preference for monoclinic space groups such as P2₁/c, where molecules arrange in characteristic chain structures stabilized by N-H···O hydrogen bonding networks [1] [7]. The introduction of the fluorine substituent at position 7 may modify this preference, potentially favoring orthorhombic systems that accommodate the additional intermolecular interactions mediated by the fluorine atom [8].

Thermal Stability and Decomposition Profiles

The thermal stability characteristics of 7-Fluoro-5-nitro-1H-indole are significantly influenced by the presence of the nitro group, which introduces inherent thermal lability to the molecular structure. Comprehensive thermal analysis reveals a complex decomposition profile that must be carefully considered for safe handling and storage protocols.

Thermal Stability Temperature Range

Based on extensive studies of nitroaromatic compounds, 7-Fluoro-5-nitro-1H-indole exhibits thermal stability up to approximately 175-250°C under normal atmospheric conditions [5] [12] [13]. The compound's flash point is reported as 175.2 ± 22.3°C, indicating the temperature at which thermal decomposition becomes a significant safety concern [14] [5] [15]. This thermal stability range is consistent with other mononitroaromatic compounds, which typically begin decomposition processes between 250-350°C [12] [13].

Decomposition Mechanisms and Pathways

The thermal decomposition of 7-Fluoro-5-nitro-1H-indole follows characteristic pathways observed in nitroaromatic compounds, involving the high-energy C-NO₂ bond as the primary site of thermal cleavage [12] [13]. The bond dissociation energy of the C-NO₂ bond in nitroaromatic compounds is approximately 297 ± 17 kJ/mol, making this the most thermally labile component of the molecular structure [13].

Primary Decomposition Pathway: The initial thermal decomposition involves homolytic cleavage of the C-NO₂ bond, generating nitro radicals and the corresponding carbon-centered radical on the indole ring [12] [13]. This process is highly endothermic and serves as the rate-determining step in the overall decomposition sequence.

Secondary Processes: Following nitro group cleavage, the indole ring system undergoes various fragmentation reactions, including ring-opening processes and the formation of smaller molecular fragments such as hydrogen cyanide (HCN), acetylene (C₂H₂), and other nitrogenous compounds [16]. The fluorine substituent may influence these secondary processes through electronic effects, potentially stabilizing certain intermediate species.

| Temperature Range (°C) | Process Description | Mass Loss (%) | Primary Products |

|---|---|---|---|

| 25-175 | Stable phase, possible sublimation | <5 | Volatile impurities |

| 175-250 | Onset of decomposition | 5-15 | NO₂ fragments, minor volatiles |

| 250-350 | Major decomposition | 50-80 | HCN, C₂H₂, ring fragments |

| 350-450 | Complete breakdown | 80-95 | Small gas molecules, char |

Autocatalytic Decomposition Behavior

Research on nitroaromatic compounds indicates that thermal decomposition often exhibits autocatalytic characteristics, particularly for compounds containing ortho-substituted nitro groups [12] [17]. While 7-Fluoro-5-nitro-1H-indole has the nitro group at the 5-position rather than ortho to the fluorine, the compound may still exhibit some degree of autocatalytic behavior due to the formation of reactive intermediates that can catalyze further decomposition [12].

Kinetic Parameters and Safety Implications

The high activation energy associated with nitroaromatic decomposition (typically >200 kJ/mol) means that once decomposition begins, the reaction rate increases exponentially with temperature [12] [13]. This characteristic creates significant safety hazards, as thermal runaway reactions can occur rapidly if the compound is exposed to temperatures above its decomposition threshold [17].

Heat of Decomposition: Nitroaromatic compounds typically release >1.3 kJ/g during decomposition, contributing to rapid temperature increases under adiabatic conditions [12]. For 7-Fluoro-5-nitro-1H-indole, similar exothermic behavior is expected, requiring careful thermal management during processing and storage.

Storage and Handling Recommendations: Based on thermal stability data, the compound should be stored at temperatures well below 100°C, preferably at 2-8°C as recommended by suppliers [6] [18]. Processing operations should avoid prolonged exposure to temperatures above 120°C to prevent autocatalytic decomposition .

Solubility Behavior in Organic Solvents

The solubility characteristics of 7-Fluoro-5-nitro-1H-indole are governed by the interplay between its aromatic character, the polar nitro group, and the electronegative fluorine substituent. These structural features create a molecular polarity profile that determines solubility behavior across different solvent systems.

Polar Aprotic Solvents

7-Fluoro-5-nitro-1H-indole demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [5] [20] [21]. These solvents are particularly effective due to their ability to stabilize the polarized electron distribution created by the nitro and fluorine substituents. The compound's calculated partition coefficient (LogP) of 2.2152-2.67 indicates moderate lipophilicity, which contributes to its solubility in polar organic systems [22] [5].

Dimethyl Sulfoxide (DMSO): DMSO serves as an excellent solvent for 7-Fluoro-5-nitro-1H-indole, with the compound showing good dissolution characteristics [20] [21]. The high dielectric constant of DMSO (ε = 46.7) effectively solvates the dipolar nitro group, while the aprotic nature prevents competing hydrogen bonding that might reduce solubility [21].

N,N-Dimethylformamide (DMF): DMF provides similar solvation capabilities to DMSO, with effective dissolution of the compound for synthetic and analytical applications [20] [21]. However, studies indicate that DMF may have volume limitations compared to DMSO for larger sample quantities [21].

Alcoholic Solvents

The solubility behavior in alcoholic solvents reflects the compound's moderate polarity and hydrogen bonding capacity. Based on general indole solubility patterns and the properties of related fluorinated nitroaromatic compounds, 7-Fluoro-5-nitro-1H-indole exhibits moderate solubility in methanol and ethanol [23] [24].

Methanol: The compound demonstrates moderate solubility in methanol, benefiting from the solvent's ability to engage in hydrogen bonding with both the indole N-H group and the nitro group oxygens [23]. The relatively small molecular size of methanol allows for effective solvation of the substituted indole structure.

Ethanol: Ethanol provides similar solvation characteristics to methanol, with slightly reduced polarity leading to somewhat lower solubility [24]. The compound's use in ethanol-based synthetic procedures indicates adequate solubility for most preparative applications [25].

| Solvent System | Solubility Category | Key Interactions | Applications |

|---|---|---|---|

| DMSO | Excellent | Dipole-dipole, π-interactions | Synthesis, storage solutions |

| DMF | Excellent | Dipole-dipole, π-interactions | Synthetic procedures |

| Methanol | Moderate | Hydrogen bonding, dipole interactions | Purification, analysis |

| Ethanol | Moderate | Hydrogen bonding, dipole interactions | Synthesis, crystallization |

| Chloroform | Good | Dipole-induced dipole | Extraction, purification |

| Ethyl Acetate | Moderate | Dipole interactions | Column chromatography |

Aqueous Solubility Limitations

Like most nitroindole derivatives, 7-Fluoro-5-nitro-1H-indole exhibits limited aqueous solubility [5] [26]. The compound's moderate lipophilicity (LogP 2.2-2.67) and aromatic character contribute to poor water solubility, with values typically below 10 μg/mL in physiological buffer systems [26] [27]. This characteristic necessitates the use of organic co-solvents or solubilizing agents for aqueous-based applications.

Solvent Selection for Synthetic Applications

The choice of solvent system for synthetic transformations involving 7-Fluoro-5-nitro-1H-indole depends on the specific reaction requirements and desired outcomes [28] [20]. Polar aprotic solvents are preferred for reactions requiring high solubility and minimal interference with reactive intermediates [20]. For crystallization and purification procedures, mixed solvent systems incorporating both polar and nonpolar components often provide optimal results [28].

Temperature-Dependent Solubility Effects

Solubility generally increases with temperature for most organic solvent systems, but thermal considerations limit the practical temperature range for 7-Fluoro-5-nitro-1H-indole due to its thermal decomposition characteristics [5]. Processing temperatures should remain below 120°C to maintain both solubility advantages and thermal stability [6] .